REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2I.C([Sn](CCCC)(CCCC)[C:18]1[CH:23]=[CH:22][N:21]=[N:20][CH:19]=1)CCC.CCOC(C)=O>O1CCOCC1.[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[C:18]1[CH:23]=[CH:22][N:21]=[N:20][CH:19]=1 |f:5.6.7.8.9|
|
Name
|
|
Quantity
|
17.43 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CC=NC2=CC1)I
|
Name
|
|
Quantity
|
19.27 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C1=CN=NC=C1)(CCCC)CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2.132 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for 6 h
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
Concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride/methanol
|
Type
|
CUSTOM
|
Details
|
Purified by column chromatography (combiflash) with 2% MeOH/EtOAc to 5% MeOH/EtOAc
|
Type
|
CUSTOM
|
Details
|
to give the crude title compound
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CC=NC2=CC1)C1=CN=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.27 mmol | |
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 38.8% | |
YIELD: CALCULATEDPERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |